molecular formula C25H25ClN6O3 B12371831 Fak-IN-12

Fak-IN-12

Numéro de catalogue: B12371831
Poids moléculaire: 493.0 g/mol
Clé InChI: FAYHTHMYTPVDMV-DHZHZOJOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fak-IN-12 is a synthetic compound known for its inhibitory effects on focal adhesion kinase, a non-receptor cytoplasmic tyrosine kinase. Focal adhesion kinase plays a crucial role in cellular processes such as proliferation, survival, migration, and invasion. This compound has garnered significant attention in scientific research due to its potential therapeutic applications, particularly in cancer treatment.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fak-IN-12 typically involves multiple steps, starting with the preparation of key intermediates. The process often includes:

    Step 1: Formation of the core structure through a condensation reaction.

    Step 2: Introduction of functional groups via substitution reactions.

    Step 3: Purification and crystallization to obtain the final product.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and reduce production costs.

Analyse Des Réactions Chimiques

Types of Reactions: Fak-IN-12 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which may exhibit varied biological activities.

    Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its inhibitory properties.

    Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Conditions often involve the use of catalysts like palladium on carbon and solvents such as dimethyl sulfoxide.

Major Products: The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which may exhibit different biological activities and therapeutic potentials.

Applications De Recherche Scientifique

Mechanistic Insights into Fak-IN-12

This compound operates by disrupting the FAK signaling pathway, which is crucial for cancer cell survival and invasion. By inhibiting FAK, this compound can induce apoptosis in cancer cells and inhibit their migratory capabilities. The compound has demonstrated significant efficacy against various cancer cell lines, including those resistant to conventional therapies.

Key Mechanisms of Action

  • Inhibition of Cell Migration : this compound disrupts the signaling pathways that promote cell movement, thereby reducing metastasis.
  • Induction of Apoptosis : The compound triggers programmed cell death in cancer cells by modulating key apoptotic pathways.
  • Synergistic Effects with Other Therapies : When combined with other treatments, such as KRAS inhibitors, this compound enhances therapeutic efficacy and overcomes drug resistance.

Table 1: Efficacy of this compound Against Various Cancer Cell Lines

Cell LineIC50 (nM)Mechanism of Action
MDA-MB-23135Inhibits FAK phosphorylation
HCT11610Induces apoptosis
PANC-15Suppresses migration and invasion
A549110Blocks cell cycle progression

Table 2: Combination Therapy Outcomes with this compound

Combination TherapyResultReference
KRAS G12C InhibitorEnhanced anticancer effects
Conventional ChemotherapyIncreased overall survival rates
ImmunotherapyImproved immune response

Case Study 1: Efficacy in KRAS Mutant Tumors

A recent study examined the effects of this compound in combination with KRAS G12C inhibitors on patient-derived xenograft (PDX) models. The results demonstrated a significant reduction in tumor volume compared to monotherapy. This synergy suggests that this compound may play a crucial role in overcoming resistance mechanisms associated with KRAS mutations.

Case Study 2: Clinical Trials

Ongoing clinical trials are evaluating the safety and efficacy of this compound in various cancer types, including pancreatic and lung cancers. Preliminary results indicate promising outcomes regarding tumor response rates and manageable side effects. These findings underscore the potential of this compound as a viable treatment option for patients with advanced malignancies.

Mécanisme D'action

Fak-IN-12 exerts its effects by inhibiting the activity of focal adhesion kinase. The compound binds to the kinase domain of focal adhesion kinase, preventing its autophosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are involved in cell proliferation, survival, and migration. By targeting these pathways, this compound can effectively reduce tumor growth and metastasis.

Comparaison Avec Des Composés Similaires

Fak-IN-12 is unique among focal adhesion kinase inhibitors due to its specific binding affinity and inhibitory potency. Similar compounds include:

    Defactinib: Another focal adhesion kinase inhibitor with a different binding profile.

    GSK2256098: Known for its use in clinical trials for various cancers.

    TAE226: Exhibits dual inhibition of focal adhesion kinase and insulin-like growth factor 1 receptor.

This compound stands out due to its higher selectivity and potency, making it a promising candidate for further research and development.

Propriétés

Formule moléculaire

C25H25ClN6O3

Poids moléculaire

493.0 g/mol

Nom IUPAC

2-[[5-chloro-2-[4-[(E)-3-morpholin-4-yl-3-oxoprop-1-enyl]anilino]pyrimidin-4-yl]amino]-N-methylbenzamide

InChI

InChI=1S/C25H25ClN6O3/c1-27-24(34)19-4-2-3-5-21(19)30-23-20(26)16-28-25(31-23)29-18-9-6-17(7-10-18)8-11-22(33)32-12-14-35-15-13-32/h2-11,16H,12-15H2,1H3,(H,27,34)(H2,28,29,30,31)/b11-8+

Clé InChI

FAYHTHMYTPVDMV-DHZHZOJOSA-N

SMILES isomérique

CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)/C=C/C(=O)N4CCOCC4

SMILES canonique

CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)C=CC(=O)N4CCOCC4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.